molecular formula C11H15BrO2 B2989127 [2-Bromo-5-(3-methoxypropyl)phenyl]methanol CAS No. 1247088-93-2

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol

Cat. No.: B2989127
CAS No.: 1247088-93-2
M. Wt: 259.143
InChI Key: IANVFYZLMZYHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol, with the CAS number 1247088-93-2, is a brominated aromatic compound of interest in organic and medicinal chemistry research. Its molecular formula is C11H15BrO2, with a molecular weight of 259.14 g/mol . The structure features a benzyl alcohol group adjacent to a bromine atom on the phenyl ring, which is further substituted at the para position with a 3-methoxypropyl chain. This combination of functional groups makes it a valuable synthetic intermediate. The bromine atom serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for carbon-carbon bond formation . Simultaneously, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester and ether derivatives. This reactivity profile allows researchers to use this compound as a key building block for the synthesis of more complex molecules, potentially for the development of pharmaceuticals and other bioactive compounds . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-bromo-5-(3-methoxypropyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-14-6-2-3-9-4-5-11(12)10(7-9)8-13/h4-5,7,13H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANVFYZLMZYHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=CC(=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247088-93-2
Record name [2-bromo-5-(3-methoxypropyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One common synthetic route includes the bromination of 2,5-dimethylphenol to obtain 2-bromo-5-methylphenol, which is then reacted with 3-methoxypropyl bromide in the presence of a base to yield the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Bromo-5-(3-methoxypropyl)phenyl]methanol involves its interaction with specific molecular targets. The bromine atom and the methoxypropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight (g/mol) LogP Key Features
[Target] 2-Br, 5-(3-methoxypropyl), -CH2OH ~259.1 (calculated) N/A High steric bulk, moderate polarity
3-Bromo-5-iodobenzyl alcohol 3-Br, 5-I, -CH2OH ~296.9 2.546 High halogen content, lipophilic
2-Bromo-6-fluorobenzyl alcohol 2-Br, 6-F, -CH2OH ~205.0 N/A Electron-withdrawing F, compact
N-(2-Bromo-5-(trifluoromethyl)phenyl)... 2-Br, 5-CF3, -CONH- 412.24 N/A Electron-deficient aromatic core
Methoprotryne Triazine with 3-methoxypropyl ~285.4 N/A Herbicide, enhanced solubility

Research Implications and Gaps

  • Electronic Effects : The methoxypropyl group in the target compound likely donates electrons via oxygen, contrasting with halogen or -CF3 substituents in analogs. This could favor reactions like nucleophilic aromatic substitution.
  • Synthetic Challenges : Steric hindrance from the methoxypropyl chain may complicate purification or further functionalization, as seen in bulky triazine derivatives .
  • Applications: Potential use in agrochemicals (similar to methoprotryne) or as a boronation precursor (as in ) warrants further study.

Biological Activity

[2-Bromo-5-(3-methoxypropyl)phenyl]methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves bromination of the precursor compound followed by a methanol reaction to introduce the hydroxymethyl group. The general synthetic route can be summarized as follows:

  • Bromination : The compound is synthesized through bromination of 5-(3-methoxypropyl)phenol using bromine or N-bromosuccinimide (NBS) in suitable solvents.
  • Hydroxymethylation : The bromo compound is then treated with formaldehyde in the presence of a base to yield this compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exhibit effects such as:

  • Antimicrobial Activity : In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Properties : Preliminary data indicate potential anti-inflammatory effects, possibly through modulation of cytokine release.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Studies : A study evaluating the antimicrobial properties found that derivatives with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research published in medicinal chemistry journals highlighted that compounds containing brominated phenolic structures could reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .
  • Cytotoxicity Tests : Cytotoxicity assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cell lines, suggesting a potential role in cancer therapeutics. The IC50 values for various derivatives were reported, indicating varying degrees of potency .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeIC50 (µM)Reference
Antimicrobial2-Bromo-5-(3-methoxypropyl)phenol15
Anti-inflammatory2-Bromo-4-methoxyphenol25
Cytotoxicity2-Bromo-5-(3-methoxypropyl)phenol30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.